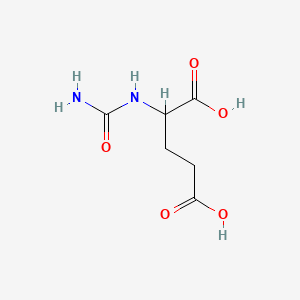

N-carbamoylglutamic acid

Description

This compound, also known as N-carbamoylglutamate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom.

Properties

IUPAC Name |

2-(carbamoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQLHJZYVOQKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394940, DTXSID60859596 | |

| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbamoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40860-26-2 | |

| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Analysis of N-Carbamoylglutamate (NCG) and N-Acetylglutamate (NAG): Structure, Function, and Therapeutic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglutamate (NAG) is the indispensable natural allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of the urea cycle.[1][2] N-carbamoylglutamate (NCG), a synthetic structural analog of NAG, is a clinically vital therapeutic agent for the management of hyperammonemia arising from N-acetylglutamate synthase (NAGS) deficiency.[1][3] While both molecules share the common function of activating CPS1, their distinct structural characteristics lead to significant differences in their biochemical and pharmacokinetic profiles. This technical guide provides a comprehensive comparison of the structural and functional disparities between NCG and NAG, summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the associated biochemical pathways and experimental workflows.

Core Structural Differences

The fundamental structural distinction between N-carbamoylglutamate (NCG) and N-acetylglutamate (NAG) lies in the acyl group attached to the amino group of the L-glutamate backbone. In NAG, this is an acetyl group (-COCH₃), whereas in NCG, it is a carbamoyl group (-CONH₂).[3][4] This seemingly minor substitution has profound implications for the molecule's stability and interaction with CPS1.

Chemical Structures:

-

N-Acetylglutamate (NAG): Chemical Formula: C₇H₁₁NO₅

-

N-Carbamoylglutamate (NCG): Chemical Formula: C₆H₁₀N₂O₅[5]

The carbamoyl group in NCG renders it resistant to hydrolysis by aminoacylases, which readily cleave the acetyl group from NAG.[3][4] This increased stability contributes to NCG's longer biological half-life, a crucial attribute for its therapeutic efficacy.

Functional Comparison: Allosteric Activation of CPS1

Both NAG and NCG bind to the same allosteric site on CPS1, inducing a conformational change that activates the enzyme.[4] However, the nature of this activation differs significantly. NAG is the more potent activator, while NCG functions as a suboptimal activator.[4]

Studies have demonstrated that a significantly higher concentration of NCG is required to achieve the same level of CPS1 activation as NAG.[4] Furthermore, the maximal velocity (Vmax) of the CPS1-catalyzed reaction is lower in the presence of NCG compared to NAG.[4] This suggests that while NCG can effectively switch on the enzyme, it does so less efficiently than the natural activator.

Due to their shared binding site, NCG can act as a competitive inhibitor of NAG-mediated CPS1 activation, particularly when NAG is present at saturating concentrations.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters differentiating the interaction of NCG and NAG with carbamoyl phosphate synthetase I (CPS1).

| Parameter | N-Acetylglutamate (NAG) | N-Carbamoylglutamate (NCG) | Fold Difference (NCG vs. NAG) | Reference |

| Concentration for Half-Maximal Activation (K_act) | Lower | ~25-fold Higher | ~25 | [4] |

| Maximal Velocity (Vmax) of CPS1 | Higher | 30-60% Lower | 0.4 - 0.7 | [4] |

| Km of CPS1 for ATP | Lower | 2- to 3-fold Higher | 2 - 3 | [4] |

| Km of CPS1 for Ammonium | Lower | 2- to 3-fold Higher | 2 - 3 | [4] |

| Biological Half-life | Shorter | Longer | - | |

| Susceptibility to Deacylases | High | Resistant | - | [3][4] |

Experimental Protocols

Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay

This protocol outlines a common method for determining CPS1 activity by measuring the production of citrulline in a coupled reaction with ornithine transcarbamylase (OTC).

Objective: To quantify the enzymatic activity of purified recombinant CPS1 in the presence of varying concentrations of NAG or NCG.

Materials:

-

Purified recombinant human CPS1

-

Ornithine transcarbamylase (OTC)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 200 mM NaCl, 20% glycerol, 1 mM DTT

-

Substrates: Ammonium chloride (NH₄Cl), potassium bicarbonate (KHCO₃), adenosine triphosphate (ATP), L-ornithine

-

Activators: N-acetylglutamate (NAG), N-carbamoylglutamate (NCG)

-

Magnesium sulfate (MgSO₄)

-

Stop Solution: 30% Trichloroacetic acid (TCA)

-

Internal Standard: ¹³C-citrulline

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NH₄Cl, KHCO₃, ATP, MgSO₄, L-ornithine, and OTC.

-

Activator Titration: Aliquot the reaction mixture into separate tubes. Add varying concentrations of either NAG or NCG to the respective tubes. Include a control with no activator.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CPS1 to each tube.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold Stop Solution.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant.

-

LC-MS/MS Analysis: Add the internal standard (¹³C-citrulline) to the supernatant. Analyze the samples by LC-MS/MS to quantify the amount of citrulline produced.

-

Data Analysis: Calculate the specific activity of CPS1 (e.g., in nmol of citrulline/min/mg of enzyme). Plot the specific activity against the activator concentration to determine kinetic parameters such as K_act and Vmax.

Thermal Stability and Proteolysis Protection Assay

Objective: To assess the ability of NCG and NAG to stabilize the CPS1 enzyme against thermal denaturation and proteolytic degradation.

Materials:

-

Purified recombinant human CPS1

-

NAG and NCG

-

ATP and MgSO₄

-

Elastase

-

Incubation buffers at various temperatures

-

CPS1 activity assay reagents (as described above)

Procedure:

Thermal Stability:

-

Incubate aliquots of purified CPS1 at a range of temperatures (e.g., 37°C to 55°C) for a fixed time in the presence or absence of saturating concentrations of NAG or NCG (with ATP and MgSO₄).

-

After incubation, cool the samples on ice.

-

Measure the residual CPS1 activity using the standard activity assay.

-

Plot the percentage of remaining activity against the incubation temperature.

Proteolysis Protection:

-

Incubate purified CPS1 with a fixed concentration of elastase in the presence or absence of saturating concentrations of NAG or NCG (with ATP and MgSO₄).

-

Take aliquots at different time points and stop the proteolytic reaction (e.g., by adding a protease inhibitor).

-

Measure the remaining CPS1 activity.

-

Plot the percentage of remaining activity against the incubation time.

Mandatory Visualizations

Caption: The Urea Cycle pathway, highlighting the activation of CPS1 by NAG and its synthetic analog NCG in the mitochondrial matrix.

Caption: A generalized experimental workflow for determining the kinetic parameters of CPS1 activation by NCG and NAG.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carbamoyl phosphate synthetase 1 deficiency diagnosed by whole exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse Carbamoyl-phosphate synthase 1 (CPS1) Elisa Kit – AFG Scientific [afgsci.com]

- 5. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

The Discovery and History of N-Carbamoylglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbamoyl-L-glutamic acid (NCG) is a synthetic structural analog of N-acetyl-L-glutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1). CPS1 is the rate-limiting enzyme in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in terrestrial mammals.[1][2] Deficiency or dysfunction of the urea cycle leads to hyperammonemia, a life-threatening condition that can cause severe neurological damage. NCG has emerged as a cornerstone in the management of hyperammonemia, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias.[3][4] This technical guide provides an in-depth exploration of the discovery, history, synthesis, mechanism of action, and clinical development of N-carbamoylglutamic acid.

Discovery and Early History

The journey to the therapeutic use of this compound is intertwined with the fundamental biochemical exploration of the urea cycle. While the initial synthesis of N-carbamoyl-amino acids was explored in the context of prebiotic peptide formation, its significance in mammalian metabolism was recognized later.[5][6]

A pivotal moment in the history of NCG's therapeutic application came in 1972 with a study by Kim, Paik, and Cohen.[1][7] Their research demonstrated that N-carbamoyl-L-glutamate, in combination with L-arginine, provided significant protection to rats against lethal doses of ammonium acetate.[1][7] This preclinical study laid the foundational evidence for NCG's potential as a therapeutic agent for hyperammonemia.

Subsequent research focused on the compound's ability to activate CPS1, the first enzyme of the urea cycle.[8] It was established that NCG mimics the action of the natural activator, N-acetyl-L-glutamate (NAG).[8][9] This understanding paved the way for its use in NAGS deficiency, a rare genetic disorder where the inability to synthesize NAG leads to a non-functional urea cycle and severe hyperammonemia.[3][8]

Synthesis of N-Carbamoyl-L-Glutamic Acid

The synthesis of N-carbamoyl-L-glutamic acid is typically achieved through the reaction of L-glutamic acid with a cyanate salt, such as potassium cyanate or sodium cyanate, in an aqueous solution.[5][10][11] This method, described in various patents and chemical literature, provides a reliable means of producing NCG for research and pharmaceutical purposes.[12][13]

General Experimental Protocol for Synthesis

The following protocol outlines a general method for the synthesis of N-carbamoyl-L-glutamic acid:

Materials:

-

L-Glutamic Acid

-

Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Reaction vessel with stirring and heating capabilities

-

pH meter or indicator paper

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolution: L-glutamic acid is dissolved in deionized water. The solution may be heated to aid dissolution.

-

Addition of Cyanate: Potassium cyanate or sodium cyanate is added to the solution. The molar ratio of cyanate to L-glutamic acid is typically in excess to ensure complete reaction.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Acidification: After the reaction is complete, the solution is cooled, and the pH is adjusted to acidic conditions (e.g., pH 2-3) by the dropwise addition of hydrochloric acid. This protonates the carboxylate groups and causes the N-carbamoyl-L-glutamic acid to precipitate out of the solution.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold deionized water to remove any unreacted starting materials and salts, and then dried in an oven. Further purification can be achieved by recrystallization if necessary.

Mechanism of Action: Activation of Carbamoyl Phosphate Synthetase 1

This compound exerts its therapeutic effect by directly activating carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[2] CPS1 catalyzes the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[14] This reaction is critically dependent on the allosteric binding of an activator, which is naturally N-acetyl-L-glutamate (NAG).[15]

In NAGS deficiency, the absence of NAG renders CPS1 inactive, leading to the accumulation of ammonia. NCG, as a structural analog of NAG, binds to the same allosteric site on CPS1 and induces a conformational change that activates the enzyme.[16][17] This allows the urea cycle to proceed, thereby facilitating the conversion of toxic ammonia into urea, which can be safely excreted.[8]

The binding of NCG to the C-terminal domain of CPS1 triggers a series of long-range conformational changes that propagate to the two distant phosphorylation domains of the enzyme.[7][17] This structural rearrangement stabilizes the catalytically competent conformation of CPS1, enabling the efficient synthesis of carbamoyl phosphate.[1][16]

Key Preclinical and Clinical Investigations

Preclinical Studies: The 1972 Rat Model of Ammonia Intoxication

The seminal 1972 study by Kim, Paik, and Cohen provided the first compelling in vivo evidence of NCG's efficacy in combating hyperammonemia.[1]

Experimental Protocol:

-

Animal Model: Male albino rats of the Holtzman strain were used.

-

Ammonia Challenge: A lethal dose (LD99.9) of ammonium acetate (10.8 mmol/kg of body weight) was administered intraperitoneally.

-

Treatment: N-carbamoyl-L-glutamate and/or L-arginine were injected intraperitoneally 30 minutes prior to the ammonium acetate challenge.

-

Outcome Measure: The primary endpoint was the survival rate of the rats.

Key Findings:

The study demonstrated a dose-dependent protective effect of NCG. When administered alone at 4 mmol/kg, NCG protected 85% of the rats from the lethal ammonia challenge.[1] A combination of NCG and L-arginine (1 mmol/kg each) resulted in 100% survival.[1] These findings strongly suggested that NCG could effectively stimulate the urea cycle to detoxify ammonia.

References

- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]

- 10. RECORDATI RARE DISEASES: CARBAGLU® (Carglumic Acid) Tablets 200mg Receives U.S. FDA Approval for a New Indication to Treat Acute Hyperammonemia Associated with Propionic Acidemia and Methylmalonic Acidemia [prnewswire.com]

- 11. N-CARBAMYL-L-GLUTAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2020075082A1 - Process for the synthesis of carglumic acid - Google Patents [patents.google.com]

- 14. Biosynthesis - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Activation of Carbamoyl Phosphate Synthetase I by N-carbamoylglutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl Phosphate Synthetase I (CPS1) is the rate-limiting enzyme of the urea cycle, responsible for the detoxification of ammonia. Its activity is critically dependent on the allosteric activation by N-acetylglutamate (NAG). N-carbamoylglutamate (NCG), a stable structural analog of NAG, is a cornerstone in the management of certain urea cycle disorders, directly activating CPS1. This technical guide provides an in-depth exploration of the biochemical pathway of NCG activation of CPS1, presenting quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Role of NCG in the Urea Cycle

The urea cycle is the primary metabolic pathway for the disposition of excess nitrogen in terrestrial mammals. The initial and rate-limiting step is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS1)[1][2][3]. This enzymatic activity is almost entirely dependent on the presence of its obligate allosteric activator, N-acetylglutamate (NAG)[1][4][5][6]. A deficiency in NAG, due to genetic defects in NAG synthase (NAGS), leads to hyperammonemia, a life-threatening condition[4][5].

N-carbamoylglutamate (NCG) is a synthetic, structural analog of NAG that is resistant to degradation by acylases[1][4][7]. This stability makes it an effective therapeutic agent for NAGS deficiency and certain other urea cycle disorders[2][3][8]. NCG mimics the action of NAG by binding to the same allosteric site on CPS1, inducing a conformational change that activates the enzyme and promotes ureagenesis[1][8][9].

The Biochemical Pathway of CPS1 Activation by NCG

The activation of CPS1 by NCG is a classic example of allosteric regulation. NCG binds to a specific site on the C-terminal domain of the CPS1 enzyme, distinct from the catalytic sites[9][10]. This binding event triggers a cascade of long-range conformational changes that are transmitted to the two distant phosphorylation domains of the enzyme[9][11].

Upon binding, NCG, in conjunction with MgATP, stabilizes the active conformation of CPS1[1]. This structural rearrangement is crucial for the proper formation of a nearly 35 Å-long tunnel within the enzyme. This tunnel facilitates the transfer of the unstable intermediate, carbamate, from its site of synthesis in one domain to the second phosphorylation site where it is converted to carbamoyl phosphate[9].

It is important to note that NCG activates CPS1 sub-optimally compared to the natural activator, NAG.[1] Studies have shown that while NCG effectively activates the enzyme, the maximal velocity (Vmax) achieved is typically 30-60% lower than that observed with saturating concentrations of NAG.[1] Furthermore, NCG competes with NAG for the same binding site, which can lead to a decrease in overall CPS1 activity if NAG is already present at saturating levels.[1]

Signaling Pathway Diagram

References

- 1. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetylglutamate synthase deficiency: Novel mutation associated with neonatal presentation and literature review of molecular and phenotypic spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of N-carbamoyl-L-glutamic Acid from L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoyl-L-glutamic acid (NCG), a synthetic analog of N-acetyl-L-glutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia in patients with certain urea cycle disorders.[1][2] Its primary function is the activation of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme in the urea cycle, thereby enhancing the detoxification of ammonia.[3][4] This technical guide provides a comprehensive overview of the chemical synthesis of NCG from its precursor, L-glutamic acid. It details the predominant synthesis route involving carbamoylation with cyanates, explores alternative methodologies, and presents detailed experimental protocols. Furthermore, this guide includes a thorough characterization of NCG through spectroscopic data, a mechanistic exploration of the key chemical transformation, and a visualization of its biological role.

Synthesis of N-carbamoyl-L-glutamic Acid

The most prevalent and industrially scalable method for synthesizing N-carbamoyl-L-glutamic acid is the carbamoylation of L-glutamic acid's alpha-amino group. This reaction is typically achieved by treating L-glutamic acid with a cyanate salt in an aqueous medium under basic conditions.

Primary Synthesis Route: Carbamoylation with Cyanate Salts

The core of this synthesis involves the reaction of L-glutamic acid with a source of isocyanic acid (HNCO), which is generated in situ from a cyanate salt, such as sodium cyanate (NaOCN) or potassium cyanate (KOCN), in an aqueous solution.[5] The reaction is performed under controlled pH and temperature to ensure the specific N-carbamoylation of the alpha-amino group.

The overall reaction can be summarized as follows:

L-Glutamic Acid + Cyanate Salt (in water, with base) → N-carbamoyl-L-glutamic Acid

Several bases have been employed to facilitate this reaction, with alkali metal hydroxides and carbonates being common choices. The selection of the base can influence the reaction rate and the final product's purity and yield.

Table 1: Comparison of Reaction Conditions for NCG Synthesis via Carbamoylation of L-Glutamic Acid

| L-Glutamic Acid (moles) | Cyanate Source (moles) | Base (moles) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1.36 | Sodium Cyanate (1.36) | Sodium Hydroxide (1.36) | Water | 30 | 24 | 90.1 | 99.89 | [6] |

| 1.13 | Sodium Cyanate (1.13) | Lithium Hydroxide Monohydrate (1.13) | Water | 30 | 24 | 91.7 | 99.86 | [6] |

| 0.68 | Sodium Cyanate (0.68) | Lithium Carbonate (0.68) | Water | 30 | 24 | 99.0 | 99.88 | [6] |

| 0.95 | Sodium Cyanate (0.95) | Metallic Lithium (0.95) | Water | 30 | 24 | 88.0 | 99.82 | [6] |

| 1.36 | Sodium Cyanate (1.36) | Potassium Hydroxide (1.36) | Water | 30 | 24 | 83.0 | 97.3 | [6] |

Alternative Synthesis Routes

While the cyanate-based method is predominant, other carbamoylating agents can theoretically be used, though they are less commonly described in the literature for NCG synthesis.

-

Reaction with Urea: Urea, when heated, can decompose to isocyanic acid and ammonia. This in-situ generated isocyanic acid can then react with L-glutamic acid. This method often requires higher temperatures and may lead to more byproducts.

-

Use of Phosgene Derivatives: Reagents such as phosgene (COCl₂) or its safer solid equivalent, triphosgene, are potent carbamoylating agents. The reaction would likely proceed via an isocyanate intermediate formed from L-glutamic acid, or by direct reaction to form a carbamoyl chloride, which is then hydrolyzed. However, the high toxicity and reactivity of these reagents make them less favorable for industrial production.[2][7]

Reaction Mechanism

The synthesis of N-carbamoyl-L-glutamic acid from L-glutamic acid and a cyanate salt proceeds via a nucleophilic addition mechanism. In an aqueous solution, the cyanate ion (OCN⁻) is in equilibrium with its acidic form, isocyanic acid (HNCO). The unprotonated α-amino group of L-glutamic acid, being nucleophilic, attacks the electrophilic carbon atom of isocyanic acid. A subsequent proton transfer results in the formation of the N-carbamoyl-L-glutamic acid product. The basic conditions of the reaction serve to deprotonate the α-amino group of L-glutamic acid, thereby increasing its nucleophilicity and driving the reaction forward.

Diagram 1: Reaction mechanism of L-glutamic acid carbamoylation.

Experimental Protocols

Synthesis of N-carbamoyl-L-glutamic Acid (based on WO2020075082A1)[6]

Materials:

-

L-Glutamic Acid

-

Sodium Cyanate

-

Lithium Hydroxide Monohydrate

-

30% (w/w) Hydrochloric Acid

-

Deionized Water

Procedure:

-

To a suitable reactor, add 1.0 L of deionized water.

-

Add 47.6 g (1.13 moles) of lithium hydroxide monohydrate and stir until completely dissolved.

-

Add 73.7 g (1.13 moles) of sodium cyanate to the solution and stir to dissolve.

-

Add 167 g (1.13 moles) of L-glutamic acid to the reaction mixture.

-

Stir the mixture at a constant temperature of 30°C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Slowly add 30% (w/w) aqueous hydrochloric acid to the mixture with stirring until the pH is below 3.0. Precipitation of the product will be observed.

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the filtered solid with three portions of 30 mL of deionized water.

-

Dry the purified solid under vacuum at 50°C for 24 hours to yield N-carbamoyl-L-glutamic acid.

Purification by Recrystallization

Materials:

-

Crude N-carbamoyl-L-glutamic Acid

-

Deionized Water

Procedure:

-

Suspend the crude N-carbamoyl-L-glutamic acid in a minimal amount of deionized water in a flask.

-

Heat the suspension with stirring to 70-80°C to dissolve the solid completely. If necessary, add small additional volumes of hot water to achieve full dissolution.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice-water bath for at least 1 hour to maximize crystal formation.

-

Collect the recrystallized product by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals under vacuum at 50°C to a constant weight.

Diagram 2: Experimental workflow for NCG synthesis and purification.

Characterization of N-carbamoyl-L-glutamic Acid

The identity and purity of synthesized NCG are confirmed using various spectroscopic and analytical techniques.

Table 2: Spectroscopic Data for N-carbamoyl-L-glutamic Acid

| Technique | Expected Peaks / Values |

| ¹H NMR (D₂O) | δ (ppm): ~4.2 (dd, 1H, α-CH), ~2.3 (t, 2H, γ-CH₂), ~2.0 (m, 2H, β-CH₂) |

| ¹³C NMR (D₂O) | δ (ppm): ~180 (γ-COOH), ~175 (α-COOH), ~160 (C=O, carbamoyl), ~55 (α-CH), ~33 (γ-CH₂), ~28 (β-CH₂) |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch, broad), ~1710 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |

| Mass Spec. (ESI-MS) | [M-H]⁻ at m/z 189.05, [M+H]⁺ at m/z 191.07. Key fragments may include loss of H₂O, CO₂, and the carbamoyl group.[6][8] |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.

Biological Role of N-carbamoyl-L-glutamic Acid

N-carbamoyl-L-glutamic acid is a structural analog of N-acetyl-L-glutamate, the natural allosteric activator of carbamoyl phosphate synthetase I (CPS1).[3][4] CPS1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, which is the primary pathway for the detoxification of ammonia in the liver. In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a non-functional urea cycle and subsequent hyperammonemia. NCG is able to cross the mitochondrial membrane and bind to the allosteric site of CPS1, activating the enzyme and restoring the function of the urea cycle.[9] This allows for the conversion of ammonia to carbamoyl phosphate, which then enters the urea cycle to be ultimately excreted as urea.

Diagram 3: NCG's role in activating the urea cycle.

Conclusion

The synthesis of N-carbamoyl-L-glutamic acid from L-glutamic acid is a well-established and efficient process, primarily relying on the carbamoylation reaction with cyanate salts in an aqueous basic medium. This method has been optimized to produce high yields and purities, making it suitable for pharmaceutical manufacturing. The understanding of its synthesis, purification, and characterization is essential for ensuring the quality and efficacy of this life-saving drug. Furthermore, a clear comprehension of its mechanism of action as an activator of CPS1 underscores its importance in the management of specific metabolic disorders. This guide provides a foundational resource for professionals engaged in the research, development, and production of N-carbamoyl-L-glutamic acid.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comparative Analysis of the In Vivo Stability of N-Carbamoylglutamic Acid (NCG) and N-Acetylglutamate (NAG)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylglutamate (NAG) is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. Its deficiency leads to hyperammonemia, a life-threatening condition. While NAG itself has poor pharmacological properties, its synthetic structural analog, N-carbamoylglutamic acid (NCG), has emerged as a highly effective therapeutic agent. This technical guide provides a comprehensive comparison of the in vivo stability of NCG and NAG, detailing the biochemical and pharmacokinetic reasons for NCG's superior clinical efficacy. The document includes a thorough review of experimental methodologies for evaluating these compounds, presented with detailed protocols and data visualizations to support further research and development in this area.

Introduction: The Critical Role of CPS1 Activation

The urea cycle is the primary metabolic pathway for the detoxification of ammonia in terrestrial vertebrates. The initial step, the synthesis of carbamoyl phosphate from ammonia and bicarbonate, is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase 1 (CPS1). The activity of CPS1 is absolutely dependent on its allosteric activator, N-acetylglutamate (NAG).[1][2][3] NAG is synthesized in the mitochondrial matrix from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[4]

Deficiency in NAGS, either primary due to genetic mutations or secondary due to other metabolic disorders, results in a lack of CPS1 activation, leading to the accumulation of toxic ammonia in the blood (hyperammonemia).[5][6] this compound (NCG), a synthetic analog of NAG, is capable of activating CPS1 and has been approved for the treatment of hyperammonemia due to NAGS deficiency and certain organic acidemias.[5][7] The superior in vivo stability of NCG is a key factor in its therapeutic success.[5]

Comparative Stability and Pharmacokinetics

The fundamental difference in the in vivo stability of NCG and NAG lies in their susceptibility to enzymatic degradation.

Enzymatic Degradation: A Tale of Two Molecules

NAG is rapidly hydrolyzed in the cytosol by aminoacylase I, an enzyme that cleaves N-acetylated amino acids into their constituent amino acid and an acetyl group.[4] This enzymatic degradation significantly limits the bioavailability and duration of action of exogenously administered NAG.

In stark contrast, NCG is resistant to hydrolysis by cytosolic aminoacylases.[5] This resistance to degradation is the cornerstone of its enhanced in vivo stability, allowing it to reach its mitochondrial target, CPS1, at therapeutic concentrations and exert a sustained effect.

Pharmacokinetic Profiles

The differential susceptibility to enzymatic degradation is directly reflected in the pharmacokinetic profiles of NCG and NAG.

| Parameter | This compound (NCG) | N-Acetylglutamate (NAG) | Reference(s) |

|---|---|---|---|

| Bioavailability | Orally bioavailable | Poor oral bioavailability due to rapid degradation | [5] |

| Half-life (t½) | ~5.6 hours in healthy adults | Short, not well-defined due to rapid metabolism | |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours in healthy adults | Not applicable for oral administration | |

| Peak Plasma Concentration (Cmax) | 2.7 µg/mL (after 100 mg/kg dose in healthy males) | Not applicable for oral administration | |

| Clearance | Apparent total clearance of 5.7 L/min | Rapidly cleared via metabolism |

Mechanism of Action: Binding and Activation of CPS1

Both NCG and NAG activate CPS1 by binding to its allosteric site. However, there are differences in their binding affinities. In vitro studies have shown that NCG has a lower affinity for CPS1 compared to NAG, with a 25-fold higher concentration of NCG required for half-maximal activation of the enzyme.[8] Despite this lower affinity, the superior in vivo stability and resulting higher and more sustained plasma concentrations of NCG lead to effective activation of CPS1 in a clinical setting.[8]

Figure 1: Signaling Pathway of CPS1 Activation. This diagram illustrates the endogenous activation of CPS1 by NAG and the therapeutic intervention with NCG, highlighting the degradation of NAG by cytosolic aminoacylase I and the resistance of NCG to this enzymatic breakdown.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the in vivo stability and efficacy of NCG and NAG.

Protocol for In Vivo Ureagenesis Measurement using Stable Isotopes

This method assesses the function of the urea cycle by tracing the incorporation of a stable isotope-labeled precursor into urea.

Objective: To quantify the rate of ureagenesis in vivo.

Materials:

-

[¹³C]Sodium acetate or [¹⁵N]Ammonium chloride

-

Mass spectrometer (Isotope Ratio Mass Spectrometry or Gas Chromatography-Mass Spectrometry)

-

Blood collection supplies

-

Centrifuge

Procedure:

-

Baseline Sample Collection: Collect a baseline blood sample from the subject prior to isotope administration.

-

Isotope Administration: Administer an oral bolus of [¹³C]sodium acetate or [¹⁵N]ammonium chloride.[1][9] The labeled acetate is converted to H¹³CO₃⁻, which is then incorporated into urea by CPS1.[10]

-

Serial Blood Sampling: Collect serial blood samples at timed intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

-

Sample Processing: Separate plasma from the blood samples by centrifugation.

-

Urea Analysis: Isolate urea from the plasma samples.

-

Mass Spectrometry: Analyze the isotopic enrichment of urea using either Isotope Ratio Mass Spectrometry (for ¹³C) or Gas Chromatography-Mass Spectrometry (for ¹⁵N).[1][9]

-

Data Analysis: Calculate the rate of appearance of the labeled urea in the plasma to determine the rate of ureagenesis.

Figure 2: In Vivo Ureagenesis Measurement Workflow. This diagram outlines the key steps in assessing urea cycle function using stable isotope tracers.

Protocol for Quantification of NCG in Plasma by LC-MS/MS

This protocol provides a robust method for the quantitative analysis of NCG in plasma samples.

Objective: To determine the pharmacokinetic profile of NCG.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

-

NCG standard and internal standard (e.g., NCG-¹³C₅ ¹⁵N)

-

Acetonitrile, methanol, acetic acid

-

Human plasma

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma, add the internal standard.

-

Perform protein precipitation followed by solid-phase extraction using a mixed-mode anion exchange cartridge to isolate NCG.[11]

-

-

Chromatographic Separation:

-

Achieve separation on a suitable column (e.g., ACE 5CN) under isocratic conditions with a mobile phase of acetonitrile:methanol and 0.1% acetic acid in water.[11]

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer in negative ionization mode.

-

Monitor the deprotonated precursor to product ion transitions for NCG (e.g., 189/146) and the internal standard.[11]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of NCG.

-

Determine the concentration of NCG in the plasma samples by comparing their peak area ratios to the calibration curve.

-

Figure 3: LC-MS/MS Quantification of NCG Workflow. This diagram illustrates the analytical workflow for measuring NCG concentrations in plasma samples.

Protocol for Assessing Hyperammonemia in a NAGS Knockout Mouse Model

This animal model is crucial for studying the pathophysiology of NAGS deficiency and for the preclinical evaluation of therapeutic agents.[12]

Objective: To induce hyperammonemia in a NAGS knockout mouse model and assess the efficacy of therapeutic interventions.

Materials:

-

NAGS knockout (Nags⁻/⁻) mice

-

N-carbamoylglutamate (NCG) and L-citrulline for rescue

-

Ammonia assay kit

-

Blood collection supplies

Procedure:

-

Animal Model: Utilize NAGS knockout mice, which can be rescued from neonatal lethality by intraperitoneal injections of NCG and L-citrulline, followed by supplementation in their drinking water.[12]

-

Induction of Hyperammonemia: Interrupt the NCG and L-citrulline supplementation to induce hyperammonemia. Severe hyperammonemia typically develops within 48 hours.[12]

-

Therapeutic Intervention: Administer the test compound (e.g., NCG) to the hyperammonemic mice.

-

Monitoring:

-

Collect blood samples at baseline and at various time points after the intervention.

-

Measure plasma ammonia levels using a commercially available assay kit.

-

Monitor clinical signs of hyperammonemia (e.g., lethargy, seizures).

-

-

Data Analysis: Compare the plasma ammonia levels and clinical outcomes between the treated and control groups to evaluate the efficacy of the intervention.

Conclusion

The superior in vivo stability of this compound compared to N-acetylglutamate is unequivocally established. This enhanced stability, primarily due to its resistance to degradation by cytosolic aminoacylases, results in a favorable pharmacokinetic profile that allows for effective oral administration and sustained activation of carbamoyl phosphate synthetase 1. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of these compounds and the development of novel therapies for urea cycle disorders. The use of robust analytical methods and relevant animal models is paramount to advancing our understanding and treatment of these debilitating metabolic diseases.

References

- 1. A simple dried blood spot-method for in vivo measurement of ureagenesis by gas chromatography-mass spectrometry using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC/MS analysis of plasma samples from PPMI [protocols.io]

- 3. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 5. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orphanet: Hyperammonemia due to N-acetylglutamate synthase deficiency [orpha.net]

- 7. Recurrent Encephalopathy: NAGS (N-acetylglutamate synthase) Deficiency in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo measurement of ureagenesis with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of N-carbamoylglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoylglutamic acid (NCG), a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia, a hallmark of certain inherited metabolic disorders.[1] NCG functions as an activator of carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle.[1][2] This activation enhances the detoxification of ammonia into urea, thereby preventing its neurotoxic accumulation. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of NCG, compiling available data into a structured format to support further research and drug development.

Mechanism of Action: The Urea Cycle

The primary role of NCG is to compensate for the deficiency or absence of NAG, the natural allosteric activator of CPS1. By mimicking NAG, NCG restores the function of the urea cycle, which is the primary metabolic pathway for the removal of waste nitrogen from the body.[3]

Caption: The Urea Cycle and the activating role of NCG on CPS1.

Pharmacokinetics

The pharmacokinetic profile of NCG has been investigated in both animal models and healthy human subjects. The following sections summarize the available data on its absorption, distribution, metabolism, and excretion.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Adults (Single Oral Dose)

| Parameter | Value | Reference |

| Dose | 50 mg/kg | [4] |

| Tmax (median) | 3 hours (range: 2 to 4 hours) | [5] |

| Apparent Volume of Distribution (Vd) | 2657 L (range: 1616-5797 L) | [5] |

| Absolute Bioavailability | Not determined | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

| Parameter | Value | Reference |

| Tmax | 2 - 4 hours | [6] |

Absorption

Following oral administration in healthy male subjects, the median time to reach maximum plasma concentration (Tmax) for NCG is 3 hours, with a range of 2 to 4 hours.[5] In rats, a similar Tmax of 2 to 4 hours has been observed.[6] The absolute bioavailability of NCG in humans has not yet been determined.[5]

Distribution

The apparent volume of distribution (Vd) of NCG in healthy male subjects is approximately 2657 L, with a range of 1616 to 5797 L.[5] Information regarding the protein binding of NCG has not been determined.[5]

Metabolism

In vitro studies using human and rat hepatocytes, as well as in vivo studies in rats with radiolabeled NCG, have not identified any metabolite formation.[6] However, a study in rats that received a single oral dose of 500 mg/kg of 14C-labeled NCG showed that 9% of the radioactivity was eliminated as CO2 within 96 hours.[6] This suggests that a minor metabolic pathway leading to the complete breakdown of the molecule may exist, even though no intermediate metabolites have been detected under experimental conditions.[6] A study in three healthy male subjects who received a single oral dose of 70 μCurie 14C-labeled NCG (100 mg/kg) indicated that the metabolic capacity for NCG was limited in at least two of the subjects.[6]

Excretion

In a study with radiolabeled NCG in rats, after a single oral dose of 500 mg/kg, 51% of the radioactivity was excreted in the urine and 37% in the feces within 96 hours.[6] In a study with three healthy male subjects, the parent compound was primarily excreted in the feces (approximately 60% in two subjects and 8.5% in the third), with a smaller amount found in the urine (approximately 9% in two subjects and not specified for the third).[6]

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

A typical experimental workflow for a pharmacokinetic study of NCG in healthy volunteers is outlined below.

Caption: A generalized workflow for a human pharmacokinetic study of NCG.

Blood Sample Collection and Processing:

-

Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin).

-

Centrifugation: The blood samples are centrifuged at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma from the cellular components.[7]

-

Storage: The resulting plasma supernatant is carefully transferred to clean polypropylene tubes and stored at -80°C until analysis.[7]

Analytical Method: LC-MS/MS for NCG Quantification in Human Plasma

A robust and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate determination of NCG in human plasma. The following protocol is based on a validated method.[8]

Sample Preparation (Solid-Phase Extraction - SPE):

-

Sorbent: A mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg, 1cc) is used for sample extraction.[8]

-

Procedure:

-

Condition the SPE cartridge.

-

Load 100 µL of the human plasma sample.

-

Wash the cartridge to remove interfering substances.

-

Elute NCG from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

-

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: ACE 5CN (150 × 4.6 mm, 5 µm)[8]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile:methanol (50:50, v/v) and 0.1% acetic acid in water (80:20, v/v).[8]

-

Ionization Mode: Negative ion electrospray ionization (ESI-).[8]

-

Mass Transitions:

This method has been shown to be linear over a concentration range of 6.00-6000 ng/mL.[8]

Conclusion

This compound exhibits favorable pharmacokinetic properties that contribute to its efficacy in managing hyperammonemia. Its oral absorption is consistent, and it appears to undergo minimal metabolism. The primary routes of elimination are through urine and feces. The detailed experimental protocols provided, particularly the validated LC-MS/MS method, offer a robust framework for future pharmacokinetic and bioavailability studies. Further research is warranted to determine the absolute bioavailability of NCG in humans and to further elucidate any minor metabolic pathways. The continued investigation into the pharmacokinetics of NCG will be invaluable for optimizing therapeutic regimens and expanding its clinical applications.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of a Single Dose of N-Carbamylglutamate on the Rate of Ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carbaglu.com [carbaglu.com]

- 6. carbaglu.com [carbaglu.com]

- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-carbamoylglutamic Acid for Studying Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoylglutamic acid (NCG) is a synthetic analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1).[1][2] CPS1 is the rate-limiting enzyme of the urea cycle, a critical metabolic pathway for the detoxification of ammonia that primarily occurs in the mitochondria of hepatocytes.[3][4] Due to its ability to activate CPS1 and the urea cycle, NCG has emerged as a valuable tool for studying mitochondrial function, particularly in the context of inherited metabolic disorders and conditions associated with hyperammonemia. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of NCG in mitochondrial research.

Introduction to this compound and Mitochondrial Function

Mitochondria are central to cellular energy metabolism, playing a pivotal role in ATP production through oxidative phosphorylation.[5][6] Mitochondrial dysfunction is implicated in a wide range of human diseases, including neurodegenerative disorders and metabolic syndromes.[7][8] The urea cycle is intrinsically linked to mitochondrial function as its initial steps, including the reaction catalyzed by CPS1, occur within the mitochondrial matrix.[1][9]

NCG's primary mechanism of action is the activation of CPS1, thereby enhancing the flux through the urea cycle to convert toxic ammonia into urea.[10][11] This action has direct implications for mitochondrial function by influencing the levels of key metabolites within the mitochondria and affecting the overall nitrogen balance of the cell.

Mechanism of Action of this compound

NCG functions as a structural analog of NAG, the natural activator of CPS1.[12] In conditions where NAG is deficient, either due to genetic defects in NAG synthase (NAGS) or secondary inhibition, CPS1 activity is compromised, leading to the accumulation of ammonia.[2][4] NCG effectively bypasses this deficiency by directly binding to and activating CPS1, restoring the enzyme's function.[10][13]

Signaling Pathway of NCG Action

The activation of CPS1 by NCG initiates a cascade of events within the urea cycle, ultimately leading to the production of urea. This pathway is crucial for maintaining nitrogen homeostasis and preventing the toxic effects of ammonia on cellular function, including mitochondrial respiration.

Caption: NCG activates CPS1 in the mitochondria, driving the urea cycle.

Quantitative Data on the Effects of NCG

The efficacy of NCG in augmenting ureagenesis and reducing ammonia levels has been quantified in several studies. The following tables summarize key findings.

| Study Parameter | Condition | Before NCG Treatment | After NCG Treatment | Significance (p-value) | Reference |

| Peak [¹³C]urea (μM) | Propionic Acidemia | 2.2 | 3.8 | < 0.0005 | [14] |

| Mean Plasma Ammonia (μM) | Propionic Acidemia | 59 | 43 | < 0.0005 | [14] |

| Mean Plasma Glutamine (μM) | Propionic Acidemia | 552 | 331 | < 0.0005 | [14] |

| Cell Line | Parameter | Treatment | Effect | Reference |

| THP monocytes | Maximal Respiration | 21.64 μM CBD | 58% inhibition | [15] |

| THP monocytes | ATP Production | 21.64 μM CBD | 60% inhibition | [15] |

| AGS gastric cancer cells | Basal Respiration Rate | 4 μM CBD | Significant reduction | [15] |

| AGS gastric cancer cells | Overall ATP Production | 4 μM CBD | Significant reduction | [15] |

Experimental Protocols for Studying Mitochondrial Function with NCG

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols are adapted from established methods for assessing mitochondrial function.[16][17][18][19][20]

Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses mitochondrial respiration by measuring the rate at which cells consume oxygen, a key indicator of oxidative phosphorylation activity.[17][21]

Workflow for OCR Measurement

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Protocol:

-

Cell Culture: Plate cells (e.g., primary neurons, hepatocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.[16]

-

NCG Incubation: Treat cells with the desired concentration of NCG for a specified duration. Include vehicle-treated cells as a control.

-

Assay Medium: One hour before the assay, replace the culture medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.[22]

-

Instrument Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial respiration:

-

Data Analysis: The Seahorse software calculates OCR at baseline and after each injection. Normalize the data to cell number or protein concentration.

Measurement of ATP Production Rate

This assay quantifies the rate of ATP production from both glycolysis and mitochondrial respiration, providing a comprehensive view of cellular bioenergetics.[22][23][24]

Protocol:

-

Cell Preparation: Prepare cells as described in the OCR protocol.

-

Assay Principle: The assay measures both OCR and the extracellular acidification rate (ECAR), which is an indicator of glycolysis.[23]

-

Reagent Injections:

-

Oligomycin: Inhibits mitochondrial ATP synthesis, allowing for the calculation of the mitochondrial ATP production rate from the decrease in OCR.

-

Rotenone/Antimycin A: Inhibit mitochondrial respiration completely, enabling the calculation of the glycolytic ATP production rate from the ECAR.[22]

-

-

Calculation: The instrument's software uses proprietary algorithms to convert OCR and ECAR measurements into mitochondrial and glycolytic ATP production rates.[23][24]

Logical Relationships in Mitochondrial Function Assessment

The study of mitochondrial function involves understanding the interplay between different metabolic pathways and cellular processes.

Caption: Interplay of mitochondrial function, assays, and health.

Conclusion

This compound is a powerful tool for investigating mitochondrial function, particularly in the context of the urea cycle and nitrogen metabolism. By providing detailed experimental protocols and a framework for data interpretation, this guide aims to facilitate the use of NCG in research settings. The ability to directly modulate a key mitochondrial enzyme offers a unique opportunity to dissect the intricate roles of mitochondria in health and disease, paving the way for the development of novel therapeutic strategies for a variety of metabolic disorders.

References

- 1. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-carbamylglutamate Markedly Enhances Ureagenesis in N-acetylglutamate Deficiency and Propionic Acidemia as Measured by Isotopic Incorporation and Blood Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-CARBAMYLGLUTAMATE ENHANCEMENT OF UREAGENESIS LEADS TO DISCOVERY OF A NOVEL DELETERIOUS MUTATION IN A NEWLY DEFINED ENHANCER OF THE NAGS GENE AND TO EFFECTIVE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Bioenergetics in Different Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Influence of Mitochondrial Dynamics and Function on Retinal Ganglion Cell Susceptibility in Optic Nerve Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial bioenergetics and neurodegeneration: a paso doble - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea cycle - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Carglumic acid? [synapse.patsnap.com]

- 11. Role of carglumic acid in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. focus.wiley.com [focus.wiley.com]

- 13. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-carbamylglutamate augments ureagenesis and reduces ammonia and glutamine levels in patients with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulatory Effects of Cannabidiol on Mitochondrial Functions: A Review [mdpi.com]

- 16. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. amc.edu [amc.edu]

- 18. assaygenie.com [assaygenie.com]

- 19. Measurement of Oxygen Consumption Rates in Intact Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Guidelines for the measurement of oxygen consumption rate in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. agilent.com [agilent.com]

- 24. escholarship.org [escholarship.org]

Cellular Uptake Mechanisms of N-carbamoylglutamic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-carbamoylglutamic acid (NCGA), a structural analogue of N-acetylglutamate (NAG), is a critical therapeutic agent for managing hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias.[1][2] Its efficacy is underpinned by its ability to activate carbamoyl phosphate synthase-1 (CPS1), the rate-limiting enzyme of the urea cycle.[1] A key pharmacological advantage of NCGA over native NAG is its superior bioavailability, which is directly dependent on its transport across cellular membranes.[3][4][5] This document provides an in-depth technical overview of the known cellular uptake mechanisms of NCGA, focusing on the specific transporters involved, quantitative kinetic data, and the experimental protocols used to elucidate these pathways.

Recent studies have moved beyond inference based on structural similarity to glutamate and have identified specific transporters responsible for NCGA's disposition. The primary uptake mechanisms involve members of the Solute Carrier (SLC) superfamily of transporters, including Excitatory Amino Acid Transporters (EAATs) and Organic Anion Transporters (OATs).[6][7] Specifically, EAAT3 (SLC1A1) has been implicated in the intestinal absorption and hepatic uptake of NCGA.[7] In renal handling, uptake from the blood is mediated by the sodium-dependent dicarboxylate transporter 3 (NaDC3, or SLC13A3) and, to a lesser extent, Organic Anion Transporter 1 (OAT1, or SLC22A6) .[6] Subsequent efflux into the kidney tubule lumen is likely completed by Organic Anion Transporter 4 (OAT4, or SLC22A11) .[6]

This guide synthesizes the current understanding of these transport processes, presents the available data in a structured format, and provides detailed methodologies to facilitate further research in this area.

Identified NCGA Transporters and Their Roles

The cellular transport of NCGA is a carrier-mediated process. Due to its structural similarity to glutamate, initial hypotheses centered on glutamate transporters.[7] Experimental evidence has since confirmed and refined this, identifying several specific members of the SLC superfamily that interact with NCGA.

Transporters Involved in NCGA Uptake and Efflux

Studies using human transporters expressed in Xenopus laevis oocytes have identified the following key proteins in NCGA transport:

-

Excitatory Amino Acid Transporter 3 (EAAT3 / SLC1A1): NCGA is a substrate for EAAT3, inducing small, sodium-dependent inward currents in oocytes expressing this transporter. This interaction suggests that EAAT3 plays a role in the intestinal absorption of orally administered NCGA and its subsequent uptake into hepatocytes, where it performs its primary function.[7]

-

Sodium-Dependent Dicarboxylate Transporter 3 (NaDC3 / SLC13A3): NCGA is recognized as a high-affinity substrate for NaDC3. This transporter is likely a primary mechanism for the uptake of NCGA from the bloodstream into renal proximal tubule cells.[6]

-

Organic Anion Transporter 1 (OAT1 / SLC22A6): OAT1 has also been shown to transport NCGA. It is considered a contributor to the uptake of NCGA from the blood into renal cells, although likely to a lesser extent than NaDC3.[6]

-

Organic Anion Transporter 4 (OAT4 / SLC22A11): OAT4 is implicated in the efflux of NCGA. Evidence suggests it facilitates the transport of NCGA from the renal tubule cell across the luminal membrane and into the tubular lumen, completing the process of renal secretion.[6]

Transporters Confirmed to NOT Interact with NCGA

Importantly, research has also clarified which related transporters do not play a significant role in NCGA transport. This is crucial for understanding its specificity and pharmacokinetic profile.

-

EAAT1 (SLC1A3) and EAAT2 (SLC1A2) do not transport NCGA.[7]

-

Organic Anion-Transporting Polypeptides (OATPs) , OAT2 (SLC22A7) , and OAT3 (SLC22A8) showed no interaction with NCGA.[6]

The diagram below illustrates the proposed journey of NCGA, from intestinal absorption to renal excretion, highlighting the key transporters at each stage.

Quantitative Data Summary

While specific transport kinetics for NCGA have not yet been fully quantified in the literature, the available studies provide qualitative descriptions and data for structurally related compounds. This information is summarized below.

Table 1: Summary of NCGA Cellular Transporters

| Transporter | SLC Family | Gene | Location | Role in NCGA Disposition | Evidence |

|---|---|---|---|---|---|

| EAAT3 | SLC1 | SLC1A1 | Intestine, Liver, Kidney, Brain | Uptake / Absorption | Induces small, Na+-dependent inward current with NCGA.[7] |

| NaDC3 | SLC13 | SLC13A3 | Kidney (Basolateral), Brain | Uptake from Blood | Identified as a "high-affinity substrate" for NCGA.[6] |

| OAT1 | SLC22 | SLC22A6 | Kidney (Basolateral), Brain | Uptake from Blood | Confirmed to transport NCGA.[6] |

| OAT4 | SLC22 | SLC22A11| Kidney (Apical / Luminal) | Efflux / Secretion | Inferred to mediate NCGA efflux via substrate exchange.[6] |

Table 2: Transport Kinetic Parameters

| Substrate | Transporter | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Notes |

|---|---|---|---|---|

| This compound (NCGA) | EAAT3 | Not Determined | Not Determined | Described as inducing a "small" inward current, suggesting it is a substrate but perhaps with lower affinity or turnover than glutamate.[7] |

| This compound (NCGA) | NaDC3 | Not Determined | Not Determined | Described as a "high-affinity substrate."[6] |

| N-acetylglutamate (NAG) | EAAT3 | 409 µM | Not Determined | Data for the closely related structural analogue NAG provides a potential reference point for the affinity of N-acylated glutamate compounds for EAAT3.[7] |

| L-glutamate | EAAT3 | < 30 µM | Not Determined | The endogenous substrate shows significantly higher affinity than NAG.[7] |

Experimental Protocols

The primary method used to identify and characterize the transporters involved in NCGA cellular uptake is the Two-Electrode Voltage-Clamp (TEVC) Assay using Xenopus laevis oocytes. This technique allows for the functional expression of a single human transporter protein in a cell that has a very low background of endogenous transport activity. Transport of charged molecules like NCGA results in a measurable electrical current, providing a direct readout of transporter activity.

Detailed Methodology: TEVC Assay for NCGA Transport

Objective: To determine if a specific human transporter (e.g., EAAT3, NaDC3) facilitates the cellular uptake of NCGA.

Materials:

-

Xenopus laevis frogs

-

cRNA for the human transporter of interest (e.g., hEAAT3, hNaDC3)

-

Collagenase solution

-

Oocyte Ringer's solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

-

Micropipette puller and microinjection setup

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Test solutions: ND96 buffer containing various concentrations of NCGA, L-glutamate (positive control), and other relevant compounds.

Procedure:

-

Oocyte Preparation:

-

Surgically harvest oocytes from an anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate (remove surrounding follicular cells).

-

Wash thoroughly and store in ND96 solution supplemented with antibiotics. Select healthy Stage V-VI oocytes for injection.

-

-

cRNA Microinjection:

-

Prepare cRNA of the human transporter gene through in vitro transcription.

-

Using a nanoinjector, inject approximately 50 nL of cRNA solution (e.g., at 1 µg/µL) into the cytoplasm of each oocyte.

-

As a negative control, inject an equivalent volume of sterile water into a separate batch of oocytes.

-

Incubate the injected oocytes at 16-18°C for 3-7 days to allow for protein expression and insertion into the plasma membrane.

-

-

Electrophysiological Recording (TEVC):

-

Place a single oocyte in a recording chamber continuously perfused with ND96 buffer.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

-

Clamp the oocyte's membrane potential to a holding potential (e.g., -50 mV).

-

Record the baseline holding current in the ND96 buffer.

-

-

Substrate Application and Data Acquisition:

-

Switch the perfusion buffer to one containing the test substrate (e.g., 1 mM NCGA in ND96).

-

The transport of the substrate and co-transported ions (like Na+) across the membrane will generate a substrate-induced current. Record this change in current (ΔI).

-

After the current reaches a steady state, wash out the substrate with the standard ND96 buffer until the current returns to baseline.

-

Repeat the procedure for a range of substrate concentrations to determine kinetic parameters (if currents are large enough for saturation analysis).

-

Use known substrates (e.g., L-glutamate for EAAT3) as positive controls and water-injected oocytes as negative controls to ensure the observed currents are specific to the expressed transporter.

-

-

Data Analysis:

-

Measure the amplitude of the substrate-induced current for each compound and concentration.

-

For kinetic analysis, plot the current amplitude against the substrate concentration and fit the data to the Michaelis-Menten equation to estimate Km and Imax (maximum induced current).

-

The following diagram outlines this experimental workflow.

Signaling Pathways

Currently, there is no direct evidence in the literature describing signaling pathways that acutely regulate the activity or cell-surface expression of the transporters responsible for NCGA uptake. Research in suckling lambs has shown that dietary NCGA supplementation can influence the mTOR signaling pathway , leading to increased protein abundance of other amino acid and peptide transporters in the intestine.[7] However, this appears to be a longer-term, adaptive response to NCGA's metabolic effects rather than a direct signaling mechanism controlling its own cellular entry. Further research is required to determine if pathways known to regulate glutamate transporters (e.g., via protein kinase C) also affect NCGA transport.

The diagram below shows the logical classification of the identified NCGA transporters within the broader SLC superfamily.

Conclusion and Future Directions

The cellular uptake of this compound is a specific, carrier-mediated process facilitated by a distinct set of transporters from the SLC superfamily. Evidence strongly points to EAAT3 as a key player in intestinal absorption, while NaDC3, OAT1, and OAT4 are critical for its renal handling. This knowledge is fundamental for understanding the pharmacokinetics of NCGA and provides a basis for predicting potential drug-drug interactions.

Despite these advances, several areas warrant further investigation:

-

Quantitative Kinetics: Determining the precise Km and Vmax values for NCGA with each identified transporter is essential for building accurate pharmacokinetic models.

-

Tissue-Specific Expression: A more detailed map of the expression levels of these transporters in the human intestine and liver would clarify their relative contributions to NCGA absorption and disposition.

-

Regulation: Investigating the potential regulation of these transporters by cellular signaling pathways could uncover mechanisms that modulate NCGA bioavailability.

-

Caco-2 Permeability: While not found in the literature, performing a standard Caco-2 permeability assay would provide a valuable dataset for classifying NCGA according to the Biopharmaceutics Classification System (BCS) and for in vitro screening of potential drug interactions.[8][9]

Continued research into these areas will further refine our understanding of NCGA's journey through the body and enhance its therapeutic application.

References

- 1. Carglumic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Transporters involved in renal excretion of N-carbamoylglutamate, an orphan drug to treat inborn n-acetylglutamate synthase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of Excitatory Amino Acid Transporters 1 - 3 (EAAT1, EAAT2, EAAT3) with N-Carbamoylglutamate and N-Acetylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-carbamoylglutamic Acid Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of N-carbamoylglutamic acid (NCG), a synthetic analog of N-acetylglutamate (NAG), in mouse models for preclinical research. NCG is a critical activator of the urea cycle and has shown therapeutic potential in various disease models.

Introduction

This compound is an activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] By mimicking the action of the natural CPS1 activator, N-acetylglutamate, NCG enhances the conversion of ammonia to urea, thereby reducing hyperammonemia.[1][2] This mechanism of action makes it a valuable tool for studying the urea cycle and for investigating therapeutic strategies for conditions associated with elevated ammonia levels.[1][3] Recent studies have also explored its potential as an anti-cancer agent.[4]

Data Presentation

Table 1: Summary of NCG Dosages in Mouse Models

| Application | Mouse Model | Dosage | Administration Route | Duration | Outcome | Reference |

| Hyperammonemia | 3-hydroxy-3-methylglutaryl-CoA lyase deficiency model | 500 mg/kg | Not specified | Single dose | Reduced 2-ketoisocaproate-induced hyperammonemia | |

| Hyperammonemia | Ammonium acetate-induced hyperammonemia | Not specified | Injection | Pre-loading | Protected against lethality | [1] |

| Cancer | Orthotopic pancreatic cancer (AsPc1/luc cells) | 120 mg/kg/day | Oral | 10 days | 80% inhibition of tumor growth | [4] |

| Cancer | Orthotopic triple-negative breast cancer (MDA-MB-231 cells) | 120 mg/kg/day | Oral | 10 days | 82% inhibition of tumor growth | [4] |

Experimental Protocols

Protocol 1: Preparation of NCG Solution for Oral Administration

This protocol describes the preparation of an NCG solution suitable for oral gavage in mice.

Materials:

-

This compound (crystalline solid)

-

Sterile water or 0.9% saline

-

Vehicle (e.g., 1% methyl cellulose, corn oil, or a mixture of DMSO, PEG300, Tween-80, and saline)

-

Sterile containers

-

Vortex mixer

-

Sonicator (optional)

-

Scale

Procedure:

-

Determine the required concentration: Calculate the desired concentration of the NCG solution based on the target dosage (mg/kg) and the administration volume (typically 5-10 mL/kg for mice).[5]

-

Weigh NCG: Accurately weigh the required amount of NCG powder.

-

Prepare the vehicle:

-

For aqueous solutions: Dissolve the NCG powder in sterile water or saline. Gentle warming or sonication can aid dissolution. Note that the solubility of NCG in PBS (pH 7.2) is approximately 2 mg/mL.

-